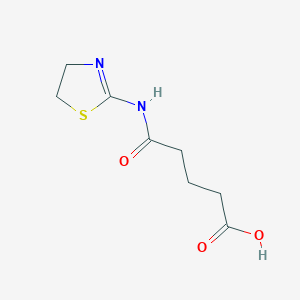
5-(4,5-Dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,5-Dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 5-(4,5-Dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid typically involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in different solvents such as water, acetic acid, DMF, and ethanol. Various bases like sodium acetate, sodium carbonate, and triethylamine are used in these reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
5-(4,5-Dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(4,5-Dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antifungal, and antiviral activities.
Industry: It is used in the development of new materials and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-(4,5-Dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity .
Comparison with Similar Compounds
5-(4,5-Dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique structure and potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-(4,5-dihydro-1,3-thiazol-2-ylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C8H12N2O3S/c11-6(2-1-3-7(12)13)10-8-9-4-5-14-8/h1-5H2,(H,12,13)(H,9,10,11) |
InChI Key |
BBXIUCODQLHXHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















